(E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c1-12-2-4-13(5-3-12)11-20-23-18(24)17-10-16(21-22-17)14-6-8-15(19)9-7-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRHNEDWSRJKRH-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, usually through a nucleophilic aromatic substitution reaction.
Formation of the Carbohydrazide: The carbohydrazide moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with 4-Methylbenzaldehyde: The final step involves the condensation of the carbohydrazide with 4-methylbenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzyl hydrazine, followed by subsequent reactions to form the pyrazole structure. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Preliminary tests indicate that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Applications in Scientific Research
The versatility of this compound extends beyond medicinal chemistry into various fields:
Drug Development
The compound serves as a lead structure for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
Chemical Probes
Due to its unique chemical structure, it can be utilized as a chemical probe in biological research to study specific pathways involved in disease mechanisms.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis markers.
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against common bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of pyrazole-carbohydrazides is highly sensitive to substituent variations. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO2, Cl): Enhance target binding but may reduce solubility. Nitro-substituted analogs (e.g., ) show stronger enzyme inhibition but poorer bioavailability.
- Electron-Donating Groups (e.g., CH3, OCH3) : Improve solubility and membrane permeability. Methyl and methoxy derivatives (e.g., ) are favored in antimicrobial applications.
- Bulkier Substituents (e.g., tert-butyl) : Increase metabolic stability and prolong half-life, critical for antitumor activity .
Anticancer Activity
- The target compound’s 4-methylbenzylidene group confers moderate cytotoxicity (IC50 ~ 10–50 µM range) compared to tert-butyl-substituted analogs (IC50 = 0.28 µM) .
- Halogenation (e.g., 4-chlorophenyl) is critical for apoptosis induction, as non-halogenated analogs show reduced activity .
Antimicrobial Activity
- The 4-chlorophenyl group synergizes with hydrazide moieties to disrupt bacterial membranes. Analogs with nitro or thienyl groups (e.g., ) exhibit broader-spectrum activity but higher toxicity.
- Methoxy and dimethylamino substitutions (e.g., ) reduce cytotoxicity while maintaining efficacy against Gram-positive pathogens.
Computational and Structural Insights
- DFT Studies : The 4-methylbenzylidene group in the target compound exhibits a planar conformation, facilitating π-π stacking with aromatic residues in protein targets. In contrast, nitro-substituted analogs show distorted geometries due to steric clashes .
- Molecular Docking : The chlorophenyl group forms hydrophobic interactions with EGFR kinase (binding energy = −8.2 kcal/mol), while methylbenzylidene stabilizes the binding pocket via van der Waals forces .
- X-ray Crystallography : Analogous compounds with methoxy substituents (e.g., ) adopt a twisted conformation, reducing binding affinity compared to the target compound’s linear arrangement .
Biological Activity
(E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The following sections detail its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide. The reaction is generally performed under acidic or basic conditions using solvents like ethanol or methanol, followed by purification through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on similar compounds showed promising results against various pathogenic strains. For instance, derivatives with a 4-chlorophenyl group demonstrated notable antifungal activity against strains of fungi and Mycobacterium tuberculosis H37Rv . The compound's structure, particularly the presence of electronegative substituents like chlorine, may enhance its interaction with microbial targets.
| Compound | Activity | Pathogen |
|---|---|---|
| This compound | Antifungal | Various fungi |
| Similar Pyrazole Derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv |
Anticancer Activity
The antitumor potential of pyrazole derivatives has also been explored extensively. A study highlighted several pyrazole compounds that exhibited broad-spectrum antitumor activity against various cancer cell lines. In particular, compounds with similar structural motifs showed significant cytotoxicity with GI50 values in the low micromolar range against leukemia subpanels .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound 14 (similar structure) | Various cancer cell lines | <0.01 |
| Compound 11 (similar structure) | Leukemia subpanel | 0.09 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Pyrazole derivatives are known to modulate pathways related to cell proliferation and apoptosis. Molecular docking studies could provide insights into the binding affinities and interactions of this compound with target proteins.
Case Studies
- Antifungal Study : In vitro testing of pyrazole derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger, suggesting that modifications to the pyrazole core can enhance antifungal activity .
- Anticancer Screening : A series of pyrazole derivatives were screened by the National Cancer Institute for their antitumor efficacy. Several compounds showed promising results with low GI50 values across multiple cancer types, indicating their potential as therapeutic agents .
Q & A
Q. What are the critical steps and conditions for synthesizing (E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide?
The synthesis involves a multi-step process:
- Pyrazole Core Formation : React β-ketoesters or β-diketones with hydrazine derivatives under acidic/basic conditions to form the pyrazole ring .
- Hydrazide Formation : Condensation of the pyrazole intermediate with hydrazine hydrate yields the carbohydrazide .
- Benzylidene Substitution : React the carbohydrazide with 4-methylbenzaldehyde under reflux in ethanol, using catalytic acetic acid to form the hydrazone linkage .
- Key Conditions : Temperature (60–80°C), solvent choice (ethanol or methanol), and pH control (acidic for imine formation) are critical for optimal yield (typically 60–75%) .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Pyrazole formation | Hydrazine, β-ketoester, HCl/NaOH | 50–70% |
| Hydrazide condensation | Hydrazine hydrate, ethanol, reflux | 65–80% |
| Benzylidene substitution | 4-Methylbenzaldehyde, acetic acid, ethanol | 60–75% |
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., imine proton at δ 8.2–8.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms hydrazone (C=N stretch at 1600–1650 cm) and amide (N–H bend at 3200–3400 cm) groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 380.1) .
- X-ray Crystallography : Resolves E/Z isomerism and crystal packing (if single crystals are obtained) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for hydrazone derivatives?
Discrepancies in NMR or IR data often arise from:
- Tautomerism : Hydrazone ↔ azo tautomeric shifts can alter proton environments. Use variable-temperature NMR or computational modeling (DFT) to identify dominant forms .
- Solvent Effects : Polar solvents stabilize specific conformers. Compare DMSO-d vs. CDCl spectra to assess solvent-induced shifts .
- Crystallographic Validation : X-ray structures (e.g., CCDC entries) provide unambiguous geometry, clarifying spectral assignments .
Q. What computational methods predict biological targets and optimize bioactivity?
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or EGFR kinase using AutoDock Vina. Hydrazones show high affinity for COX-2’s hydrophobic pocket (binding energy ≤ −8.5 kcal/mol) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). Lower HOMO-LUMO gaps (≤4 eV) correlate with enhanced reactivity .
- QSAR Modeling : Use substituent parameters (Hammett σ, π) to predict antibacterial IC. Electron-withdrawing groups (e.g., Cl) improve activity against S. aureus .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may reduce selectivity. Ethanol balances rate and purity .
- Catalyst Use : Add p-toluenesulfonic acid (0.5 eq.) to accelerate imine formation while minimizing side products .
- Microwave Synthesis : Reduce reaction time (30 min vs. 6 hr) and improve yield (85% vs. 65%) under 100°C, 150 W .
Q. What strategies address low reproducibility in biological assays?
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities >2% skew IC values .
- Solubility Optimization : Prepare DMSO stock solutions (10 mM) and dilute in PBS (final DMSO ≤1%) to avoid aggregation .
- Positive Controls : Compare with known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .
Contradictions and Methodological Gaps
- Bioactivity Variability : Similar hydrazones show conflicting antimicrobial data (e.g., MIC = 8–64 μg/mL). Standardize bacterial strains (ATCC) and broth microdilution protocols .
- Spectral vs. Crystallographic Data : Discrepancies in imine bond lengths (X-ray: 1.28 Å vs. DFT: 1.31 Å) highlight the need for multi-technique validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
